REACTION_CXSMILES
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[CH3:1][C:2]1[C:11]([CH3:12])=[C:10](O)[C:9]2[C:4](=[C:5]([C:14]([F:17])([F:16])[F:15])[CH:6]=[CH:7][CH:8]=2)[N:3]=1.O=P(Cl)(Cl)[Cl:20]>>[Cl:20][C:10]1[C:9]2[C:4](=[C:5]([C:14]([F:17])([F:16])[F:15])[CH:6]=[CH:7][CH:8]=2)[N:3]=[C:2]([CH3:1])[C:11]=1[CH3:12]
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Name
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Quantity
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1.25 g
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Type
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reactant
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Smiles
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CC1=NC2=C(C=CC=C2C(=C1C)O)C(F)(F)F
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Name
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|
Quantity
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7 mL
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Type
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reactant
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Smiles
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O=P(Cl)(Cl)Cl
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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Prepared
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Type
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FILTRATION
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Details
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The resulting precipitate was collected by filtration
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Name
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Type
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product
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Smiles
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ClC1=C(C(=NC2=C(C=CC=C12)C(F)(F)F)C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |